Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-amino-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-13-9-15(13)7-4-8-17(11-15)14(18)19-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUKNROGDMLGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2N)CN(C1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Group Installation
The amino group at position 1 is typically introduced via reductive amination or nitrile reduction. Patent US10662190B2 highlights the use of L-glutamic acid as a chiral starting material, where the amine is protected as a benzyloxyimino group before cyclization. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine.
Benzyl Ester Formation
Esterification with benzyl chloroformate (CbzCl) in the presence of a base (e.g., triethylamine) introduces the benzyl group. For example, treating 5-azaspiro[2.5]octane-5-carboxylic acid with CbzCl in dichloromethane at 0°C affords the benzyl ester in high yield.
Comparative Analysis of Synthetic Routes
*Reported yields for analogous compounds.
Challenges and Optimization Strategies
- Stereochemical Control : The spiro center’s configuration is critical for biological activity. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may improve enantioselectivity.
- Side Reactions : Over-oxidation during cyclization can lead to quinone formation. Lowering reaction temperatures and using milder oxidants (e.g., TEMPO) mitigates this.
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Molecular weight calculated based on formula.
Structural and Functional Insights
- Amino Group Position: The 1-amino substituent in the target compound contrasts with the 8-amino variant (CAS 1823500-42-0), which may alter interactions with enzyme active sites due to spatial orientation differences .
- Protecting Groups : The benzyl carbamate offers stability under basic conditions, whereas the tert-butyl variant (CAS 1509561-26-5) is acid-labile, making the latter preferable in peptide synthesis .
- Ring Size and Heteroatoms : Compounds like Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS 790704-73-3) exhibit reduced ring strain and altered solubility due to the oxa group and smaller spiro system .
Biological Activity
Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by the following chemical formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 252.34 g/mol |
| CAS Number | 1824004-42-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing various physiological processes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer activities. Studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Apoptosis : In a recent investigation, the compound was shown to trigger apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, indicating its potential use in cancer therapy .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds but exhibits unique biological properties due to its specific functional groups:
| Compound Name | Biological Activity |
|---|---|
| Benzyl 8-amino-5-azaspiro[2.5]octane | Anticancer and antimicrobial properties |
| Benzyl 1-oxa-6-azaspiro[2.5]octane | Antimicrobial activity but less potent than benzyl 1-amino variant |
Q & A
Q. What are the optimal synthetic routes for Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as:
- Ring-closing metathesis or condensation reactions using spirocyclic precursors (e.g., azaspiro[2.5]octane derivatives) with benzylamine .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Key variables include solvent choice (e.g., dichloromethane, ethanol), temperature (0–80°C), and catalysts (e.g., p-toluenesulfonic acid). Yields range from 40–70% depending on precursor reactivity and steric hindrance .
Q. What analytical techniques are most effective for characterizing the spirocyclic structure?
- NMR Spectroscopy : H/C NMR to confirm spiro junction and functional groups (e.g., benzyl ester, amino group) .
- X-ray Crystallography : Resolves bond angles and ring strain in the spiro system .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected MW: ~245–265 g/mol) .
Q. How should researchers handle safety concerns during synthesis?
- PPE : Lab coat, gloves, and goggles due to potential irritancy (similar to Benzyl 4-aminopiperidine-1-carboxylate) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- First Aid : Immediate flushing with water for eye/skin contact .
Advanced Research Questions
Q. How can contradictory data on reaction yields or biological activity be resolved?
Contradictions often arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., oxidized or dimerized species) .
- Biological assay variability : Standardize cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration) .
- Statistical validation : Apply ANOVA to compare synthesis batches or dose-response curves .
Q. What mechanistic insights explain its potential as a neurotransmitter modulator?
The spirocyclic scaffold may interact with:
- NMDA Receptors : The amino group facilitates hydrogen bonding with glutamate-binding sites, as seen in similar diazaspiro compounds .
- Enzyme inhibition : The benzyl ester group could act as a substrate analog for hydrolases (e.g., acetylcholinesterase) .
Mechanistic studies should combine docking simulations (e.g., AutoDock Vina) and patch-clamp electrophysiology .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Store at –20°C to prevent hydrolysis of the ester group (degradation >5% at 25°C over 30 days) .
- Light sensitivity : Amber vials recommended to avoid photooxidation of the spiro ring .
Monitor stability via TLC or LC-MS at 0, 7, and 30 days .
Q. What computational methods predict its pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), bioavailability (70–80%), and blood-brain barrier penetration .
- DFT Calculations : Optimize geometry (e.g., Gaussian 16) to assess ring strain and reactivity .
Methodological Challenges
Q. How can researchers optimize purification for high steric hindrance?
- Solvent selection : Use mixed solvents (e.g., hexane/ethyl acetate) to improve solubility .
- Chromatography : Gradient elution (5→50% EtOAc in hexane) resolves closely related spiro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
